molecular formula C21H19F3N2O2 B2624640 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-33-9

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2624640
CAS No.: 860789-33-9
M. Wt: 388.39
InChI Key: GPOYFRUXBYPHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Skraup synthesis is a well-known method for constructing quinoline rings, which can be adapted to include the necessary substituents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as microwave-assisted reactions and metal-catalyzed processes .

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline can be compared with other quinoline derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-14-9-10-26(17-8-7-13(27-2)11-18(17)28-3)20(14)15-5-4-6-16(19(15)25-12)21(22,23)24/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOYFRUXBYPHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)C(F)(F)F)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.